molecular formula C14H14O5 B5819159 2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETIC ACID

2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETIC ACID

Cat. No.: B5819159
M. Wt: 262.26 g/mol
InChI Key: SFHRNAYBOMXTMR-UHFFFAOYSA-N
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Description

2-[(3-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a coumarin derivative characterized by a 2-oxo-2H-chromene core substituted with ethyl and methyl groups at positions 3 and 4, respectively, and an acetic acid moiety linked via an ether bond at position 7. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticoagulant, and anti-inflammatory properties.

Properties

IUPAC Name

2-(3-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-10-8(2)11-5-4-9(18-7-13(15)16)6-12(11)19-14(10)17/h4-6H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHRNAYBOMXTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC(=O)O)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the esterification of the chromen-2-one core with acetic acid derivatives. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The reaction is usually carried out under mild conditions to prevent decomposition of the sensitive chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways. These interactions contribute to its biological effects, such as antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Notable Features Reference
Target Compound 3-Ethyl-4-methyl C₁₄H₁₄O₅* ~282.26* - Balance of lipophilicity and solubility -
[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3-Hexyl-4-methyl C₁₈H₂₂O₅ 318.40 - Higher lipophilicity (long alkyl chain)
(2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid 4-Phenyl, 2-phenyl C₂₃H₁₆O₅ 372.37 - Bulkier aromatic substituents
2-[(6-Chloro-3,4-dimethyl-2-oxo-7-chromenyl)oxy]acetic acid 6-Chloro-3,4-dimethyl C₁₃H₁₁ClO₅ 282.68 2.88 Electronegative Cl enhances reactivity
2-[[2-[[2-(4-Ethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid 4-Ethyl, acetamide chains C₁₇H₁₈N₂O₇ 362.30 - Enhanced hydrogen-bonding capacity

*Calculated based on structural similarity to analogs.

Key Observations:

Lipophilicity : The hexyl-substituted analog (C₁₈H₂₂O₅) exhibits higher lipophilicity due to its long alkyl chain, which may improve membrane permeability but reduce aqueous solubility .

Electron-Withdrawing Groups: The chloro-substituted analog (C₁₃H₁₁ClO₅) has a predicted pKa of 2.88, indicating stronger acidity compared to non-halogenated derivatives, which could influence binding to charged residues in enzymes .

Hydrogen-Bonding Capacity: The acetamide-functionalized analog (C₁₇H₁₈N₂O₇) includes multiple hydrogen-bond donors/acceptors, likely enhancing interactions with proteins or nucleic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETIC ACID

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